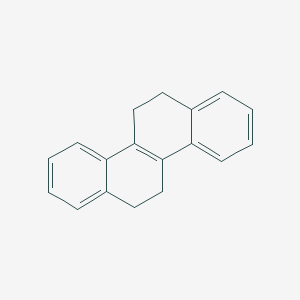

5,6,11,12-Tetrahydrochrysene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,6,11,12 Tetrahydrochrysene

Asymmetric Synthesis of Enantiomerically Pure 5,6,11,12-Tetrahydrochrysene Derivatives

The biological activity of this compound derivatives is often stereospecific, making the development of asymmetric syntheses crucial for accessing enantiomerically pure compounds.

Enantioselective and Diastereoselective Synthetic Routes

A highly enantio- and diastereoselective synthesis has been developed for cis-dialkyl-5,6,11,12-tetrahydrochrysene derivatives. nih.govresearchgate.net This method allows for the preparation of specific stereoisomers, which is critical for investigating their differential interactions with biological targets. nih.gov The strategic introduction of alkyl groups in a stereocontrolled manner has been a key focus, leading to the synthesis of various enantiopure and diastereomerically distinct analogs. nih.govresearchgate.net

Acyloin Condensation and Lewis Acid-Mediated Cyclization Approaches

A key strategy for the asymmetric synthesis of cis-dialkyl-5,6,11,12-tetrahydrochrysene-2,8-diols involves an acyloin condensation of enantiomerically pure α-alkyl-β-arylpropionic esters. nih.govresearchgate.net This step is followed by a Lewis acid-mediated double cyclization. nih.govresearchgate.net Careful control of the reaction conditions during the cyclization is essential to minimize epimerization and maintain the stereochemical integrity of the molecule. nih.govresearchgate.net This approach has been successfully employed to synthesize cis-dimethyl, -diethyl, and -dipropyl tetrahydrochrysene (THC) derivatives in a highly stereoselective fashion. nih.govresearchgate.net The core tetrahydrochrysene structure itself can be synthesized through an acyloin condensation of α-alkyl m-methoxyhydrocinnamate esters, followed by a double dehydrative cyclization. acs.org

Functionalization and Derivatization Strategies for this compound Scaffolds

To explore structure-activity relationships and develop ligands with specific properties, various functionalization and derivatization strategies have been applied to the this compound core.

Synthesis of Dialkyl-Substituted this compound Analogs

A series of cis- and trans-dialkyl-5,6,11,12-tetrahydrochrysenes have been synthesized to investigate the impact of substituent size and geometry on biological activity. nih.govresearchgate.net The synthesis of these analogs, including dimethyl, diethyl, and dipropyl derivatives, has been achieved with high stereoselectivity. nih.govresearchgate.net The separation of cis and trans isomers has been accomplished, with their stereochemistry confirmed through methods such as X-ray crystallography. acs.org The introduction of these alkyl groups has been shown to progressively influence the biological character of the ligands. researchgate.net

Preparation of Hydroxy- and Methoxy-Substituted this compound Derivatives

Hydroxy and methoxy (B1213986) substituents are common features in many biologically active tetrahydrochrysene derivatives. The synthesis of 2,8-dihydroxy-5,6,11,12-tetrahydrochrysene has been a foundational aspect of this chemical family. acs.org Methoxy-substituted analogs, such as 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene, serve as key intermediates for further functionalization. researchgate.netthieme-connect.de For instance, the methoxy groups can be manipulated to introduce other functionalities. acs.org One such transformation involves the conversion of a methoxy group to a trifluoromethanesulfonate, which can then undergo palladium-mediated carbonylation to yield acetyl or methoxycarbonyl derivatives. acs.orgthieme-connect.de

| Derivative | Synthetic Precursor | Key Transformation | Reference |

| Methyl 8-methoxy-5,6,11,12-tetrahydrochrysene-2-carboxylate | 8-Methoxy-5,6,11,12-tetrahydrochrysene-2-trifluoromethanesulfonate | Palladium-mediated methoxycarbonylation | thieme-connect.de |

| 2-Acetyl-8-methoxy-5,6,11,12-tetrahydrochrysene | 8-Methoxy-5,6,11,12-tetrahydrochrysene-2-trifluoromethanesulfonate | Palladium-mediated methyl carbonylation | acs.org |

| 2,8-Dimethoxy-4b-methyl-trans-4b,5,6,10b,11,12-hexahydrochrysene | 2,8-Dimethoxy-5,6,11,12-tetrahydrochrysene | Oxidation with m-chloroperbenzoic acid followed by reaction with methylmagnesium bromide and hydrogenation | researchgate.net |

Advanced Synthetic Techniques Applied to this compound Synthesis

Advanced synthetic strategies for constructing the this compound scaffold often rely on sophisticated ring-forming reactions and the chemical modification of pre-existing polycyclic structures. These methods provide access to the core tetrahydrochrysene framework and its derivatives, which are of interest for their unique structural and biological properties.

Cyclodehydrogenation and Related Ring Closure Reactions

A key approach to synthesizing the tetracyclic system of this compound involves the construction of a conjugated triene followed by an electrocyclic ring closure. rsc.orgrsc.org This method capitalizes on the principles of orbital symmetry to form the crucial cyclohexadiene ring.

One established route begins with 2-phenyltetralone. rsc.orgrsc.org This precursor is converted into a conjugated triene intermediate. The subsequent cyclization of this triene can be induced either thermally or photochemically, leading to the formation of the cyclohexadiene ring embedded within the chrysene (B1668918) framework. rsc.orgscispace.com An analogous series of reactions starting from 2-phenyltetralone ultimately yields this compound. rsc.orgrsc.org

A related strategy employs the palladium(0)-catalyzed cross-coupling of vinylic halides, such as 2-bromo-1-vinyl-3,4-dihydronaphthalene, with various vinyl-, aryl-, or heteroaryl-zinc halides. The resulting 2-substituted 1-vinyl-3,4-dihydronaphthalenes are essentially conjugated trienes that undergo thermal electrocyclic ring closure upon heating in a suitable solvent like 1,2-dichlorobenzene (B45396) to furnish the tetrahydrochrysene system. For instance, the thermal cyclization of a specific naphthalene (B1677914) derivative in 1,2-dichlorobenzene for 72 hours resulted in a 72% yield of this compound.

Table 1: Synthesis of this compound via Ring Closure Reactions

| Precursor | Key Intermediate | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Phenyltetralone | Conjugated triene | Electrocyclic ring closure | Thermal or photochemical | This compound | rsc.orgrsc.org |

| 2-Bromo-1-vinyl-3,4-dihydronaphthalene and a coupling partner | 2-Aryl-1-vinyl-3,4-dihydronaphthalene | Palladium(0) coupling followed by thermal electrocyclic ring closure | Heating in 1,2-dichlorobenzene | Substituted this compound |

Transformation of Precursor Chrysenes and Hydrochrysenes

The chemical modification of existing chrysene and hydrochrysene skeletons provides another versatile avenue to synthesize specific this compound derivatives. These transformations often involve functional group manipulation on a pre-formed tetracyclic core.

For example, substituted tetrahydrochrysenes can be prepared from functionalized precursors. The synthesis of 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is achieved through the acyloin condensation of ethyl β-m-methoxyphenylpropionate using sodium in xylene, followed by cyclodehydration. acs.org This dimethoxy derivative serves as a valuable intermediate for further modifications.

Further transformations can be carried out on the tetrahydrochrysene ring system. Oxidation of 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene with an oxidizing agent like m-chloroperbenzoic acid yields an epoxide. researchgate.net This epoxide can then be treated with a Grignard reagent, such as methylmagnesium bromide, to introduce an angular methyl group, leading to the formation of 4b-methyl-4b,5,6,12-tetrahydrochrysene derivatives. researchgate.net Subsequent hydrogenation of this product can yield the corresponding hexahydrochrysene. researchgate.net The synthesis of such angularly methylated hydrochrysenes has been explored with the expectation that the methyl group might block aromatization and potentially influence biological activity. publish.csiro.au

Table 2: Transformations of Chrysene and Hydrochrysene Precursors

| Starting Material | Reagents | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Ethyl β-m-methoxyphenylpropionate | 1. Sodium/xylene 2. Acid | Acyloin condensation and cyclodehydration | 2,8-Dimethoxy-5,6,11,12-tetrahydrochrysene | acs.org |

| 2,8-Dimethoxy-5,6,11,12-tetrahydrochrysene | 1. m-Chloroperbenzoic acid 2. Methylmagnesium bromide | Epoxidation followed by nucleophilic opening | 2,8-Dimethoxy-4b-methyl-4b,5,6,12-tetrahydrochrysene | researchgate.net |

| Mixture containing 2,8-dimethoxy-4b-methyl-4b,5,6,12-tetrahydrochrysene | H₂, 10% Palladium-charcoal | Hydrogenation | 2,8-Dimethoxy-4b-methyl-trans-4b,5,6,10b,11,12-hexahydrochrysene | researchgate.net |

Molecular Interactions and Receptor Pharmacology of 5,6,11,12 Tetrahydrochrysene

Estrogen Receptor Subtype Selectivity of 5,6,11,12-Tetrahydrochrysene Ligands

Derivatives of this compound have demonstrated notable selectivity for the two estrogen receptor subtypes, ERα and ERβ, exhibiting different pharmacological profiles at each.

Differential Modulation of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

Research has consistently shown that this compound-based ligands can differentially modulate ERα and ERβ. acs.orgnih.govmerckmillipore.comresearchgate.net The racemic compound, 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, acts as an agonist on ERα while functioning as a complete antagonist on ERβ. acs.orgresearchgate.net This subtype-selective activity has been a key area of investigation. acs.org Further studies with a series of cis- and trans-dialkyl tetrahydrochrysenes (THCs) have shown that nearly all examined THCs have a higher binding affinity for ERβ. acs.org The nature of the substituents on the tetrahydrochrysene core plays a crucial role in determining whether the compound will act as an agonist or antagonist at each receptor subtype. acs.orgnih.gov

Agonist Activity at ERα by (R,R)-5,11-Diethyl-5,6,11,12-Tetrahydrochrysene-2,8-diol

The specific enantiomer, (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, also known as (R,R)-THC, is a well-characterized agonist for ERα. nih.govmerckmillipore.comresearchgate.netebi.ac.uk This compound stabilizes a conformation of the ERα ligand-binding domain (LBD) that facilitates the association of transcriptional coactivators, a necessary step for initiating gene transcription. nih.govmerckmillipore.comresearchgate.networldscientific.com This agonist activity is observed despite the compound's antagonistic behavior at ERβ. nih.govmerckmillipore.comresearchgate.netebi.ac.uk The (S,S)-enantiomer, in contrast, acts as an agonist on both ERα and ERβ. acs.orgwikipedia.org

Antagonist Activity at ERβ by (R,R)-5,11-Diethyl-5,6,11,12-Tetrahydrochrysene-2,8-diol

In a striking example of subtype selectivity, (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol acts as a potent and complete antagonist at ERβ. acs.orgnih.govmerckmillipore.comresearchgate.netebi.ac.uk This compound binds to the ERβ LBD and induces a conformation that prevents the recruitment of coactivators, thereby blocking transcriptional activity. nih.govmerckmillipore.comresearchgate.networldscientific.com This antagonistic effect at ERβ is a key feature that distinguishes it from its agonist activity at ERα. nih.govmerckmillipore.comresearchgate.net The antagonistic property at ERβ becomes more pronounced as the size of the alkyl substituents on the tetrahydrochrysene scaffold increases, particularly in the (R,R)-cis enantiomer series. acs.orgnih.gov The mechanism of ERβ antagonism by (R,R)-THC is described as a novel "passive antagonism," distinct from the mechanisms of other known ER antagonists. merckmillipore.comresearchgate.netrcsb.org

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between this compound derivatives and estrogen receptors has been quantified through various biophysical and biochemical assays.

Determination of Relative Binding Affinities (RBA) and Dissociation Constants (Kd)

Competitive binding assays have been employed to determine the relative binding affinities (RBA) and dissociation constants (Kd) of tetrahydrochrysene ligands for ERα and ERβ. acs.orgnih.govoup.com The racemic cis-diethyltetrahydrochrysene (rac-2b) was found to have a 10-fold higher affinity for ERβ compared to ERα. acs.org The (R,R)-enantiomer of cis-diethyl THC is a more potent antagonist than the racemic mixture. acs.org

Studies have shown that (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol has a higher affinity for ERβ than ERα. ebi.ac.ukwikipedia.org Specifically, it has been reported to have a 10-fold higher affinity for ERβ relative to ERα. ebi.ac.ukwikipedia.org The (S,S)-enantiomer, conversely, has a 20-fold lower affinity for ERβ compared to the (R,R)-enantiomer. wikipedia.org

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| (R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | ERα | 9.0 nM |

| (R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | ERβ | 3.6 nM |

This table presents the inhibitor constant (Ki) values for (R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol at the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Data from ChemicalBook. chemicalbook.com

Analysis of Ligand Binding Orientation within Estrogen Receptor Ligand-Binding Domains

Crystallographic studies have provided detailed insights into how these ligands orient themselves within the ligand-binding domains (LBDs) of ERα and ERβ. nih.govworldscientific.comrcsb.org The binding of (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol to ERα stabilizes an "agonist conformation," where helix 12 of the LBD is positioned to allow for coactivator binding. worldscientific.com In contrast, when bound to ERβ, the same ligand induces an "antagonist conformation," where helix 12 is displaced, preventing coactivator recruitment. worldscientific.com

Computational modeling and molecular dynamics simulations have further elucidated the binding orientations of tetrahydrochrysene derivatives. amsterdamumc.nlnih.gov These studies consider various possible orientations of the ligand within the LBD and calculate the binding energies for each, providing a more comprehensive understanding of the ligand-receptor interaction. amsterdamumc.nlnih.gov The predicted binding affinities from these models have shown good correlation with experimental data. amsterdamumc.nlnih.gov The structural basis for the differential activity of these ligands lies in the subtle differences in the amino acid composition and volume of the ligand-binding pockets of ERα and ERβ. nih.gov

Structural Basis of this compound-Estrogen Receptor Interactions

The unique pharmacological profile of this compound (THC) and its derivatives as selective estrogen receptor modulators (SERMs) is rooted in their specific interactions with the estrogen receptor (ER) subtypes, ERα and ERβ. The structural underpinnings of these interactions have been extensively studied, revealing a novel mechanism of action.

X-ray Crystallography of Estrogen Receptor Ligand-Binding Domain Complexes with this compound Derivatives

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of the ER ligand-binding domain (LBD) in complex with various THC derivatives. These studies have provided atomic-level insights into how these ligands can elicit different responses from the two ER subtypes.

A pivotal study focused on the (R,R) enantiomer of 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, a compound that acts as an agonist on ERα and an antagonist on ERβ. researchgate.netrcsb.orgworldscientific.com The crystal structures of the ERα LBD bound to this derivative and a coactivator peptide, and the ERβ LBD bound to the same ligand, were determined. researchgate.netrcsb.orgworldscientific.com The data revealed that the ligand stabilizes distinct conformations in each receptor subtype. researchgate.networldscientific.com

In the ERα LBD, the THC derivative induces a conformation that is permissive for the binding of coactivator proteins, a hallmark of an agonistic response. researchgate.networldscientific.com Conversely, when bound to the ERβ LBD, the same ligand stabilizes a conformation that prevents coactivator association, leading to an antagonistic effect. researchgate.networldscientific.com These structural findings provided a clear molecular basis for the observed dual activity of this THC derivative.

| PDB ID | Receptor | Ligand | Resolution (Å) | Key Finding |

| 1L2I | Human Estrogen Receptor α LBD | (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | 2.95 | Stabilizes an agonist conformation allowing coactivator binding. researchgate.net |

| 1L2J | Human Estrogen Receptor β LBD | (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | 2.95 | Stabilizes an antagonist conformation preventing coactivator binding. rcsb.org |

Ligand-Induced Conformational Changes in Estrogen Receptor Helix 12

A critical element in the function of nuclear receptors, including the estrogen receptor, is the C-terminal helix 12 (H12) of the LBD. worldscientific.com This helix acts as a molecular switch, adopting different positions depending on whether an agonist or antagonist is bound. worldscientific.comoup.com The positioning of H12 is a key determinant for the recruitment of coactivators or corepressors, which in turn dictates the transcriptional activity of the receptor. worldscientific.comdtic.mil

In the presence of an agonist, H12 folds over the ligand-binding pocket, creating a surface that is recognized by coactivator proteins containing an LXXLL motif. worldscientific.comoup.com This interaction is essential for transcriptional activation. Conversely, traditional antagonists, such as tamoxifen (B1202) and raloxifene, possess bulky side chains that physically obstruct H12 from adopting its agonist conformation. worldscientific.com This prevents coactivator recruitment and leads to an antagonistic response. worldscientific.com

The interaction of THC derivatives with the ERs showcases a unique modulation of H12 positioning. worldscientific.comdtic.mil When the (R,R)-diethyl THC derivative binds to ERα, it induces a conformation where H12 is positioned to allow coactivator binding, consistent with its agonist activity. researchgate.networldscientific.com However, in the ERβ-ligand complex, H12 adopts a different conformation that is incompatible with coactivator recruitment, thereby explaining its antagonistic effect. researchgate.networldscientific.com This differential positioning of H12 in the two receptor subtypes, induced by the same ligand, is a cornerstone of the subtype-selective activity of THC derivatives. worldscientific.comdtic.mil

Elucidation of the "Passive Antagonism" Mechanism in ERβ Modulation

The antagonistic action of the (R,R)-diethyl THC derivative on ERβ does not follow the classical mechanism of steric hindrance employed by traditional antiestrogens. researchgate.netrcsb.orgworldscientific.com Instead, it operates through a novel mechanism termed "passive antagonism". researchgate.netrcsb.org

In this model, the THC derivative binds to the ERβ ligand-binding pocket but fails to induce the precise conformational changes necessary to stabilize the active, agonist-bound state of H12. researchgate.netdtic.mil The ligand essentially acts as a "poor fit" within the ERβ binding pocket, preventing the receptor from adopting a fully active conformation. dtic.mil This sub-optimal binding does not actively reposition H12 into a classic antagonist conformation, but rather leaves it in a state that is non-productive for coactivator recruitment. researchgate.networldscientific.com

This passive mechanism is distinct from the "active" antagonism of SERMs like tamoxifen, which rely on a bulky side chain to physically block H12. worldscientific.com The discovery of passive antagonism has expanded our understanding of how ER activity can be modulated and provides a new avenue for the design of novel SERMs with unique pharmacological profiles. researchgate.netrcsb.orgwikipedia.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of THC analogs influences their interaction with ER subtypes and their resulting biological activity. These studies have provided a roadmap for designing new compounds with desired selectivity and efficacy.

Influence of Substituent Size and Geometric Disposition on ER Subtype Selectivity

Research has shown that the size and spatial arrangement of substituents on the THC scaffold play a critical role in determining ER subtype selectivity. researchgate.net A systematic investigation of cis- and trans-dialkyl THC derivatives revealed that increasing the size of the alkyl substituents at the 5 and 11 positions progressively leads to ERβ-selective antagonism. researchgate.net

For instance, while THC derivatives with smaller substituents act as agonists on both ERα and ERβ, increasing the substituent size leads to the emergence of antagonistic activity specifically on ERβ. researchgate.net This effect is observed first in the (R,R)-cis enantiomer series, followed by the trans diastereomers and the (S,S)-cis enantiomers. researchgate.net This suggests that the ERβ ligand-binding pocket is more sensitive to steric bulk than the ERα pocket. researchgate.net The larger substituents likely create steric clashes within the ERβ binding site that prevent the adoption of an agonist conformation, leading to the observed antagonism. researchgate.net

| Compound Series | Substituent Size | Effect on ERα | Effect on ERβ |

| Dialkyl THCs | Small (e.g., methyl) | Agonist | Agonist |

| Dialkyl THCs | Larger (e.g., ethyl, propyl) | Agonist | Antagonist (selectivity depends on stereochemistry) researchgate.net |

Computational Chemistry and Molecular Modeling of 5,6,11,12 Tetrahydrochrysene Interactions

Molecular Dynamics (MD) Simulations of 5,6,11,12-Tetrahydrochrysene-Estrogen Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound derivatives, MD simulations have been crucial in elucidating their interaction with estrogen receptors (ERs). nih.gov These simulations model the behavior of the ligand-receptor complex in a simulated physiological environment, providing a detailed view of the binding process and the subsequent conformational changes in the protein. nih.govacs.org

Researchers have performed MD simulations on the complexes of ERs with ligands such as the synthetic estrogen 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC), a derivative of the core tetrahydrochrysene structure. nih.govacs.org These simulations typically involve placing the ligand-protein complex in a box of water molecules and ions to mimic the cellular environment and then applying the principles of classical mechanics to track the trajectory of each atom over a set period. The resulting trajectories offer a high-resolution "movie" of the molecular interactions, revealing key binding events and stability information.

The binding of a ligand to a receptor is not a simple lock-and-key event but a dynamic process of mutual adaptation. MD simulations are particularly adept at capturing these ligand-induced changes in protein dynamics and exploring the receptor's conformational landscape.

Studies on the R,R enantiomer of 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC) have revealed its ability to induce distinct and opposing effects on the two ER subtypes. researchgate.netrcsb.org THC acts as an agonist for ERα but as an antagonist for ERβ. researchgate.netrcsb.orgkenzpub.com Crystal structures and computational analyses show that THC binding stabilizes a conformation of the ERα ligand-binding domain (LBD) that allows for the binding of coactivator proteins, which is characteristic of an agonist response. researchgate.netrcsb.org

Conversely, when bound to ERβ, THC stabilizes a different conformation that prevents coactivator association, leading to an antagonist effect. researchgate.netrcsb.org This antagonism occurs through a novel mechanism termed "passive antagonism," where THC does not physically block the coactivator binding site with an extended side chain like other known antagonists. rcsb.org Instead, it induces subtle, nonproductive conformations within the binding pocket residues, which in turn destabilize the active conformation of a critical region called helix 12 (H12). rcsb.orgnih.gov This destabilization prevents the proper formation of the coactivator binding surface. MD simulations can track the flexibility and orientation of H12 and other key regions, providing a dynamic understanding of how ligand binding allosterically controls receptor function. kenzpub.com

Linear Interaction Energy (LIE) Methods for Binding Affinity Prediction

Predicting the binding affinity of a ligand for its receptor is a primary goal of computational drug design. The Linear Interaction Energy (LIE) method is a computationally efficient approach that combines insights from MD simulations with a simplified free energy equation to calculate the binding free energy (ΔG_bind_). acs.org The method is based on the principle that the binding free energy is linearly dependent on the difference in the average electrostatic and van der Waals interaction energies of the ligand with its surroundings when it is bound to the protein versus when it is free in solution. acs.org

A significant study developed a robust computational model to predict the binding affinities of various xenoestrogens to the ERα isoform using MD simulations coupled with the LIE approach. nih.govacs.orgamsterdamumc.nl To validate the predictive power of their model, the researchers used a test set of 12 compounds, which notably included the synthetic estrogen 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC). nih.govamsterdamumc.nl The model demonstrated excellent performance, achieving a strong linear correlation (r² = 0.94) between the computationally predicted binding energies and the experimentally measured values. nih.govacs.org The predicted binding affinities for the test set compounds were in very good agreement with experimental data, showing an average deviation of only 0.61 ± 0.4 kcal/mol. acs.orgamsterdamumc.nl This success highlights the utility of the LIE method for accurately ranking and predicting the binding potency of structurally diverse ER ligands, including tetrahydrochrysene derivatives.

| Compound Class | Example Compound in Test Set |

| Synthetic Estrogen | 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC) |

| Phytoestrogen | Daidzein (DAI), Equol (EQU), Apigenin (API) |

| Pesticide | Chlordecone (KEP) |

| Endogenous Hormone | Progesterone (PRG) |

| PAH Metabolites | 3-hydroxybenzo[a]pyrene, 3-hydroxychrysene, etc. |

| Brominated Biphenyls | 2,2′-dibromobiphenyl, 4,4′-dibromobiphenyl |

| Table 1: Representative compound classes from the test set used to validate the LIE model for ERα binding affinity prediction. |

Quantitative Structure-Activity Relationship (QSAR) Studies for ER Binding and Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate molecular features, known as descriptors (e.g., electronic, steric, and hydrophobic properties), into a predictive equation for activity, such as receptor binding affinity or functional response.

In the field of estrogen receptor research, QSAR models have been developed to predict the binding affinities of a vast number of chemicals to both ERα and ERβ. nih.gov These models are crucial for prioritizing compounds for further experimental testing and for identifying potential endocrine-disrupting chemicals. nih.gov A key component in developing reliable QSAR models is a high-quality dataset of compounds with known activities and, for structure-based approaches, an understanding of the binding modes.

The high-resolution crystal structure of the ERα ligand-binding domain in complex with (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (PDB ID: 1L2I) serves as a critical reference point for these studies. nih.govnih.gov This structure provides a detailed map of the interactions between a potent tetrahydrochrysene-based ligand and the receptor's active site. This information is invaluable for aligning other ligands and for developing 3D-QSAR models that consider the three-dimensional shape and properties of the molecules. One study successfully developed both single-task and multi-task learning QSAR models that achieved high predictive accuracy for ERα binding affinity (R² up to 0.73). nih.gov

Virtual Screening and Molecular Docking Approaches for this compound Derivatives

Virtual screening and molecular docking are cornerstone techniques in modern drug discovery, allowing for the rapid computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. scispace.com Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor and assigns a score that estimates the strength of the interaction. nih.gov

The experimentally determined crystal structures of this compound derivatives in complex with both ERα and ERβ are fundamental to these structure-based design efforts. nih.gov These structures serve as the templates or "docks" for screening virtual libraries. For instance, the agonist-bound conformation of ERα (with a tetrahydrochrysene derivative, PDB ID: 1L2I) and the antagonist-bound conformation of ERβ (with (5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, PDB ID: 1L2J) are frequently used in virtual screening campaigns. rcsb.orgnih.gov

These campaigns have been employed to identify potential endocrine-disrupting chemicals by docking thousands of compounds into the ER binding pocket and to discover novel ER modulators. nih.govnih.gov The tetrahydrochrysene-bound structures provide the precise three-dimensional coordinates of the active site, enabling accurate predictions of how new, untested molecules, including novel tetrahydrochrysene derivatives, might fit and interact with the receptor.

| PDB ID | Receptor | Ligand | Resolution (Å) | Significance |

| 1L2I | Estrogen Receptor α | (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | 1.95 | Agonist conformation, used for docking/virtual screening. nih.govnih.gov |

| 1L2J | Estrogen Receptor β | (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | 2.95 | Antagonist conformation, reveals 'passive antagonism'. rcsb.orgnih.gov |

| Table 2: Key Protein Data Bank (PDB) entries for this compound derivatives complexed with Estrogen Receptors, which are foundational for computational studies. |

Biological Activities and Pharmacological Implications of 5,6,11,12 Tetrahydrochrysene Derivatives

Neuroprotective Actions of (R,R)-5,11-Diethyl-5,6,11,12-Tetrahydrochrysene-2,8-diol

(R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, also known as (R,R)-THC, has demonstrated significant neuroprotective effects against glutamate-induced cell death in primary rat cortical cells and mouse N29/4 hypothalamic cells. nih.govmedkoo.com This protective effect is dose-dependent and remains effective even when administered several hours after the initial glutamate (B1630785) insult. nih.gov (R,R)-THC is recognized as an antagonist of estrogen receptor-beta (ERβ) and an agonist of estrogen receptor-alpha (ERα). nih.govwikipedia.org

Anti-excitotoxic Mechanisms of Neuroprotection

Glutamate-induced neurotoxicity is a key factor in neuronal cell death. nih.gov Research indicates that the neuroprotective action of (R,R)-THC in glutamate-treated cortical cells involves the antagonism of NMDA receptors, a type of glutamate receptor. nih.gov This was demonstrated by the fact that the protective effect of (R,R)-THC was blocked by an ERα antagonist, methyl-piperidino-pyrazole (B8055926) (MPP), and that pretreatment with an NMDA receptor antagonist (MK-801) increased cell survival. nih.gov Conversely, an AMPA/kainate receptor antagonist (CNQX) did not confer protection. nih.gov Interestingly, in glutamate-treated hypothalamic cells, neither NMDA nor AMPA/kainate receptor antagonists provided protection, and the protective effect of (R,R)-THC was not blocked by MPP, suggesting a different, ERα-independent mechanism in this cell type. nih.gov

Antioxidant Activities in Neural Cells

(R,R)-THC exhibits antioxidant properties that contribute to its neuroprotective capacity. nih.gov It effectively blocks the depletion of intracellular glutathione, a major cellular antioxidant, that is induced by glutamate. nih.gov Furthermore, (R,R)-THC has been shown to increase the activity of superoxide (B77818) dismutase, an important antioxidant enzyme, and to directly protect cells from death induced by hydrogen peroxide, a reactive oxygen species. nih.gov These findings highlight the role of (R,R)-THC in mitigating oxidative stress, a critical component of glutamate-induced neuronal damage. nih.gov

Estrogen Receptor-Dependent and -Independent Pathways in Neuroprotection

The neuroprotective effects of (R,R)-THC are mediated through both estrogen receptor (ER)-dependent and -independent pathways. nih.gov In primary rat cortical cells, the protective action of (R,R)-THC against glutamate toxicity is dependent on ERα, as it is blocked by the ERα-specific antagonist MPP. nih.gov However, in mouse N29/4 hypothalamic cells, the neuroprotective effect is independent of ERα, as it is not inhibited by MPP. nih.gov Furthermore, the general ER antagonist ICI 182,780 did not inhibit the protective effect of (R,R)-THC in either cell type, suggesting that ERβ is not the primary mediator of this protection. nih.gov This dual mechanism, combining anti-excitotoxic and antioxidant actions through both ER-dependent and independent pathways, distinguishes (R,R)-THC from traditional ER agonists and contributes to its significant neuroprotective potential. nih.gov

Modulation of Cellular Processes by 5,6,11,12-Tetrahydrochrysene Ligands

Effects on Transcriptional Activity of Estrogen Receptors in Cell Lines

The (R,R) enantiomer of 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC) displays a unique and opposite effect on the transcriptional activity of the two main estrogen receptor (ER) subtypes, ERα and ERβ. researchgate.netrcsb.orgfrontiersin.orgworldscientific.com Specifically, (R,R)-THC functions as an agonist for ERα, stimulating its transcriptional activity, while acting as a complete antagonist for ERβ, inhibiting its activity. wikipedia.orgresearchgate.netfrontiersin.orgworldscientific.com This subtype-selective modulation has been demonstrated in various cell lines. researchgate.netfrontiersin.org

Crystal structure analysis has provided insight into this differential activity. The binding of (R,R)-THC to the ligand-binding domain (LBD) of ERα stabilizes a conformation that allows for the association of transcriptional coactivators, such as GRIP1, leading to gene transcription. researchgate.networldscientific.com In contrast, when (R,R)-THC binds to the ERβ LBD, it induces a conformation that prevents the recruitment of these coactivators, thereby antagonizing transcriptional activity. researchgate.netrcsb.orgworldscientific.com This mechanism of ERβ antagonism by (R,R)-THC is considered a novel form of "passive antagonism". rcsb.org

Fluorescently-labeled derivatives of this compound have been developed as probes to visualize ER in living cells. nih.gov These probes bind with high affinity to human ER and stimulate its transcriptional activity, allowing for the observation of ER distribution within the cell nucleus. nih.gov

| Compound | ERα Activity | ERβ Activity | Reference |

| (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol ((R,R)-THC) | Agonist | Antagonist | wikipedia.orgresearchgate.netfrontiersin.orgworldscientific.com |

| (S,S)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol ((S,S)-THC) | Agonist | Agonist | wikipedia.org |

Research Implications in Endocrine-Related Conditions (Excluding Dosage/Administration)

The unique molecular structure of this compound and its derivatives has positioned them as valuable tools in pharmacological research, particularly in the investigation of endocrine-related conditions such as breast and prostate cancer. Their utility stems from their ability to selectively interact with estrogen receptors (ERs), which play a pivotal role in the progression of these hormone-sensitive cancers.

Investigation of this compound as a Research Tool for Breast Cancer Cell Proliferation Studies

The study of this compound derivatives, specifically the (R,R)-enantiomer of 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, often referred to as (R,R)-THC, has provided significant insights into the differential roles of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in breast cancer. nih.govresearchgate.netwikipedia.org This compound exhibits a distinct and opposing activity on these two receptor subtypes, acting as an agonist for ERα and a potent antagonist for ERβ. nih.govresearchgate.netwikipedia.org This dual activity makes it an invaluable research tool for dissecting the complex signaling pathways that govern the proliferation of breast cancer cells.

In the context of breast cancer, the balance between ERα and ERβ signaling is crucial. ERα is generally considered to be a promoter of cell proliferation, while ERβ often has an opposing, anti-proliferative effect. nih.govaacrjournals.org The ability of (R,R)-THC to selectively stimulate ERα while simultaneously blocking ERβ allows researchers to isolate and study the specific contributions of ERα-mediated signaling to cancer cell growth.

Research has shown that in breast cancer cell lines, such as MCF-7, which are sensitive to estrogen, the proliferative effects are largely driven by ERα. iiarjournals.org The use of compounds like (R,R)-THC in such cell lines can help to elucidate the downstream molecular events that follow ERα activation, leading to cell division. While specific data on the direct application of the parent compound this compound is limited in publicly available research, the extensive studies on its derivatives underscore the potential of this chemical class as probes for understanding the fundamental mechanisms of breast cancer.

Table 1: Effects of Estrogen Receptor Ligands on Breast Cancer Cell Proliferation

| Cell Line | Compound/Ligand | Receptor Target | Observed Effect on Proliferation |

| MCF-7 | Estradiol (B170435) (E2) | ERα/ERβ Agonist | Stimulation |

| MCF-7 | (R,R)-THC Derivative | ERα Agonist, ERβ Antagonist | Potential for proliferation via ERα agonism |

| T47D | Propyl-pyrazole-triol (PPT) | Selective ERα Agonist | Stimulation |

| T47D | Diarylpropionitrile (DPN) | Preferential ERβ Agonist | Suppression at high ERβ expression |

This table is a representation of expected outcomes based on the known pharmacology of the receptors and ligands, as direct comparative proliferation data for this compound was not available in the search results.

Exploration of this compound in Prostate Cancer Research Models

The role of estrogen and its receptors in the development and progression of prostate cancer is an area of active investigation. Similar to breast cancer, the interplay between ERα and ERβ is thought to be a key factor. bmj.com Prostate cancer cells, such as the LNCaP and PC-3 lines, express both ERα and ERβ, making them suitable models for studying the effects of selective estrogen receptor modulators. spandidos-publications.comfrontiersin.org

The derivative (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol ((R,R)-THC) is a particularly relevant tool in this context due to its ERα-agonist and ERβ-antagonist profile. nih.govresearchgate.netwikipedia.org Research suggests that ERβ may have a protective, anti-proliferative role in the prostate. mdpi.com Therefore, a selective antagonist like (R,R)-THC can be used to probe the consequences of blocking this protective pathway, potentially providing insights into mechanisms of prostate cancer progression.

For instance, in studies involving androgen-dependent prostate cancer cells like LNCaP, researchers have investigated how ER signaling interacts with androgen receptor (AR) signaling. The use of specific ER ligands helps to untangle these complex cross-talk pathways. While some studies have used general ER agonists and antagonists, the unique profile of (R,R)-THC offers a more refined tool to dissect the specific roles of each ER subtype. spandidos-publications.com

Although direct experimental data on the use of this compound or its derivatives in prostate cancer cell proliferation assays were not explicitly detailed in the search results, the known high expression of ERβ in prostate cancer cells points to the significant potential of these compounds as research tools. spandidos-publications.com

Table 2: Estrogen Receptor Expression and Potential Effects of Ligands in Prostate Cancer Cell Lines

| Cell Line | Predominant Estrogen Receptor | Potential Effect of ERα Agonist (e.g., (R,R)-THC derivative) | Potential Effect of ERβ Antagonist (e.g., (R,R)-THC derivative) |

| LNCaP | ERβ | Stimulation of ERα-mediated pathways | Blockade of ERβ-mediated anti-proliferative signals |

| PC-3 | ERα and ERβ | Stimulation of ERα-mediated pathways | Blockade of ERβ-mediated anti-proliferative signals |

| LAPC-4 | ERβ | Minimal direct effect on proliferation | Potential to modulate androgen-induced proliferation |

This table is based on the known expression of estrogen receptors in these cell lines and the established pharmacology of the (R,R)-THC derivative. Specific proliferative data for this compound was not available.

Advanced Characterization and Spectroscopic Investigations of 5,6,11,12 Tetrahydrochrysene

X-ray Crystallography for Detailed Molecular Structure Elucidation of the Compound

X-ray crystallography has been instrumental in providing a definitive understanding of the three-dimensional structure of 5,6,11,12-tetrahydrochrysene derivatives. This technique has been particularly important for ascertaining the stereochemistry of substituted THCs, which is critical for their biological activity.

The crystal structures of the ligand-binding domain (LBD) of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) complexed with specific THC derivatives have been determined. For instance, the crystal structure of the ERα LBD has been solved in a complex with (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol and a coactivator peptide, revealing the molecular basis for its agonistic activity. proteopedia.org Concurrently, the structure of the ERβ LBD bound to the same THC derivative illustrates a conformation that prevents coactivator association, explaining its antagonistic effect. rcsb.orgworldscientific.com

These crystallographic studies have revealed that the THC core provides a rigid framework that mimics the steroidal shape of natural estrogens. The stereochemistry of substituents at the C-5 and C-11 positions significantly influences the binding affinity and functional outcome. For example, X-ray analysis has confirmed that the trans isomer of dialkyl-substituted THCs possesses a higher binding affinity for the estrogen receptor compared to the cis isomer. researchgate.net

Key crystallographic data for THC derivatives complexed with estrogen receptors are summarized below:

| Compound | PDB ID | Receptor | Resolution (Å) | Key Finding |

| (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | 1L2I | ERα LBD | 1.95 | Stabilizes an agonist conformation allowing coactivator binding. proteopedia.orgrcsb.org |

| (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | 1L2J | ERβ LBD | 2.95 | Induces an antagonist conformation preventing coactivator association. rcsb.org |

These structural insights are crucial for the rational design of new THC-based ligands with specific ER subtype selectivity and desired agonist or antagonist profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of molecules in solution. vanderbilt.edumlsu.ac.inlibretexts.org For this compound and its derivatives, NMR studies, including advanced techniques like 2D NMR (COSY, HMBC, NOESY), have been pivotal in confirming their planar structure, stereochemistry, and in differentiating between isomers. mdpi.com

Dynamic NMR spectroscopy has been employed to study the conformational dynamics of related systems, such as the interconversion of rotamers in 1,2-diacylbenzenes. acs.org While specific dynamic NMR data for this compound itself is not extensively detailed in the provided context, the principles are applicable. At room temperature, flexible parts of a molecule can undergo rapid conformational changes, leading to time-averaged signals in the NMR spectrum. vanderbilt.edu By lowering the temperature, it is possible to slow down these interconversions to the NMR timescale, allowing for the observation of distinct signals for different conformers. vanderbilt.edu

In the context of THC derivatives, NMR is essential for:

Confirming Stereochemistry: The relative positions and orientations of substituents, such as the cis and trans configurations of alkyl groups at the 5 and 11 positions, can be determined through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

Purity Assessment: NMR provides a quantitative measure of the purity of synthesized THC derivatives.

The combination of X-ray crystallography and NMR spectroscopy provides a comprehensive picture of the static and dynamic structural features of this compound derivatives, which is fundamental to understanding their structure-activity relationships.

Fluorescence Spectroscopy of this compound Derivatives

The inherent fluorescence of the this compound scaffold has been exploited to develop powerful tools for studying the estrogen receptor. researchgate.netnih.govmolaid.com The rigid, planar structure of the embedded stilbene (B7821643) chromophore provides the necessary conjugation and rigidity for efficient fluorescence. nih.govresearchgate.netresearchgate.net

Development of Fluorescent Ligands for Estrogen Receptor Visualization in Living Cells

Derivatives of this compound have been specifically designed as fluorescent ligands to visualize the estrogen receptor (ER) in living cells. nih.gov These probes typically incorporate an electron-donating group (like a hydroxyl group) and an electron-accepting group (such as nitrile, amide, ester, or ketone) to create a donor-acceptor fluorophore. researchgate.netnih.govnih.gov This design leads to efficient, long-wavelength, and environment-sensitive fluorescence. nih.gov

These fluorescent THC derivatives bind with high affinity to the human ER and can stimulate its transcriptional activity. nih.gov Their strong fluorescence allows for the visualization of ER in living cells using conventional epifluorescence microscopy. nih.gov Studies have shown that the staining pattern is characteristically a non-uniform nuclear fluorescence, which can be blocked by co-incubation with non-fluorescent estrogens like estradiol (B170435), demonstrating the specificity of the binding. nih.gov Furthermore, the distribution of fluorescence from these probes coincides with the localization of the ER as determined by immunofluorescence, confirming their utility in tracking the receptor within cellular compartments. nih.gov

These probes have been successfully used to study the intracellular distribution of wild-type and mutant ERs, providing insights into the roles of different receptor domains in its nuclear localization. nih.gov

Applications in Ligand Binding Kinetics and Competitive Binding Assays

The fluorescent properties of THC derivatives make them valuable tools for studying ligand binding kinetics and for use in competitive binding assays. The distinct fluorescence characteristics of these ligands when they are free in solution versus when they are bound to the estrogen receptor allow for the direct measurement of binding under equilibrium conditions. nih.gov

In competitive binding assays, a fluorescent THC derivative is incubated with the estrogen receptor. The displacement of the fluorescent ligand by a non-fluorescent competitor leads to a change in the fluorescence signal, which can be used to determine the binding affinity of the competitor. This approach has been used to characterize the binding of various compounds to the ER.

The kinetics of ligand association and dissociation can also be monitored in real-time by observing the changes in fluorescence intensity or polarization as the fluorescent ligand binds to or dissociates from the receptor. Studies have shown differences in the ligand binding kinetics for wild-type versus mutant estrogen receptors, with slower association and dissociation rates observed for certain mutants. acs.org

Analysis of Environment-Sensitive Fluorescence Properties and Quantum Yields

A key feature of the donor-acceptor THC derivatives is their environment-sensitive fluorescence. nih.gov The emission wavelength of these compounds is highly solvatochromic, meaning it shifts depending on the polarity of the surrounding solvent. nih.gov Generally, the emission shifts to longer wavelengths as the solvent polarity increases. nih.gov This property is particularly useful for studying the ligand binding site of the estrogen receptor.

When these fluorescent probes bind to the ER, their emission spectrum can provide information about the polarity of the binding pocket. For example, the emission of donor-acceptor THCs bound to the ER is in the 500-570 nm range, while the fluorescence from non-receptor-bound ligand is in the 425-460 nm range. researchgate.net This significant spectral shift upon binding allows for clear differentiation between bound and unbound states.

The quantum yield of fluorescence (a measure of the efficiency of the fluorescence process) of these THC derivatives is also a critical parameter. In ethanol, the quantum yields for many of these compounds are high (Φf = 0.43-0.69). researchgate.net However, the quantum yield can be sensitive to the environment. For instance, the nitro-substituted THC is almost non-emissive in protic solvents. researchgate.net The changes in quantum yield upon binding to the ER can also be used to monitor the binding process.

The table below summarizes the fluorescence properties of some donor-acceptor THC derivatives:

| Derivative | Emission in TEA buffer (nm) | Emission when bound to ER (nm) | Quantum Yield (Φf) in Ethanol |

| Ketone | 483-593 | 478-516 | 0.43-0.69 |

| Ester | 483-593 | 478-516 | 0.43-0.69 |

| Amide | 483-593 | 478-516 | 0.43-0.69 |

| Nitrile | 483-593 | 478-516 | 0.43-0.69 |

Data compiled from multiple sources. researchgate.netillinois.edu

The environment-sensitive fluorescence and high quantum yields of these THC derivatives make them powerful probes for studying the estrogen receptor in vitro and in living cells.

Future Research Directions and Translational Perspectives of 5,6,11,12 Tetrahydrochrysene Research

Development of Next-Generation 5,6,11,12-Tetrahydrochrysene-Based Pharmacological Tools with Enhanced Receptor Selectivity

The differential activity of this compound derivatives at the two major estrogen receptor subtypes, ERα and ERβ, has been a key area of investigation. For instance, certain tetrahydrochrysenes act as agonists on ERα while functioning as pure antagonists on ERβ. oup.com This subtype selectivity is a significant advantage, as ERα and ERβ often have distinct and sometimes opposing physiological roles. mdpi.comphysiology.org

Future efforts will likely focus on synthesizing novel analogs with modifications to the tetrahydrochrysene core to further enhance this selectivity. The aim is to create highly specific molecular probes to dissect the individual roles of ERα and ERβ in various physiological and pathological processes. oup.com

Exploration of Novel Biological Targets and Signaling Pathways Beyond Estrogen Receptors

While the primary focus of this compound research has been on its interaction with estrogen receptors, emerging evidence suggests that its biological activities may extend to other targets. A recent high-throughput screening study identified (R,R)-tetrahydrochrysene as a potential inhibitor of the bacterial elongation factor Tu (EF-Tu) and its interaction with tRNA, suggesting a previously unknown antimicrobial activity. nih.gov This compound, also known as (R,R)-5,6,11,12-tetrahydrochrysene-2,8-diol, demonstrated inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

This discovery opens up a new avenue of research for this compound derivatives as potential antibiotics. nih.gov Future investigations will be crucial to elucidate the precise mechanism of action against bacterial targets and to explore the potential for developing these compounds into clinically useful antimicrobial agents. Furthermore, given the structural similarity of the tetrahydrochrysene scaffold to other biologically active molecules, it is plausible that these compounds may interact with other nuclear receptors or cellular targets, a possibility that warrants further exploration.

Integration of Multi-omics Approaches for Comprehensive Understanding of this compound Biological Effects

To gain a holistic understanding of the biological consequences of this compound activity, the integration of various "omics" technologies is essential. nih.govazolifesciences.com These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by these compounds within a cell or organism. mdpi.comfrontiersin.orgpremierscience.com

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) following treatment with specific this compound analogs, researchers can identify the downstream signaling pathways and cellular processes that are modulated. This systems-level approach can help to:

Uncover novel biological functions and mechanisms of action. nih.gov

Identify biomarkers that predict the response to these compounds.

Elucidate the complex interplay between different signaling pathways. physiology.org

Multi-omics strategies will be particularly valuable in understanding the tissue-selective effects of these compounds and in identifying potential off-target effects. nih.govazolifesciences.com

Advancements in Synthetic Methodologies for Accessing Structurally Complex this compound Analogs

The synthesis of structurally diverse this compound analogs is fundamental to advancing our understanding of their structure-activity relationships and for developing new therapeutic agents. researchgate.netresearchgate.net Early synthetic work focused on creating the core tetrahydrochrysene structure and introducing hydroxyl groups at key positions. acs.org More recent efforts have focused on the asymmetric synthesis of specific enantiomers, which has been crucial for understanding the stereochemical basis of their receptor selectivity. researchgate.netresearchgate.net

Future advancements in synthetic organic chemistry will play a critical role in this field. The development of more efficient and stereoselective methods will enable the creation of a wider range of analogs with diverse substituents and functional groups. rsc.org For example, intrinsically fluorescent tetrahydrochrysene derivatives have been developed for use in cellular imaging studies. wisconsin.edu The ability to readily synthesize complex analogs will facilitate the exploration of their therapeutic potential in areas such as cancer and infectious diseases. rsc.org

Q & A

Basic: What experimental strategies are recommended for synthesizing 5,6,11,12-Tetrahydrochrysene (THC) while minimizing over-reduction?

Answer:

The regiospecific reduction of chrysene to THC can be achieved using metal-ammonia systems (e.g., sodium or lithium in liquid ammonia). To avoid over-reduction to hexahydro derivatives:

- Stoichiometric control : Use calculated metal equivalents (e.g., ≤1.5 eq. sodium) to halt reduction at the tetrahydro stage .

- Catalytic additives : Introduce colloidal iron to suppress further reduction, limiting hexahydro byproducts to <2% .

- Monitoring intermediates : Track monoanionic intermediates via reductive methylation (Li/NH₃ + CH₃Br) to confirm stage-specific termination .

Advanced: How can stereochemical contradictions in THC reduction products be resolved during conformational analysis?

Answer:

Conflicting stereochemical data (e.g., cis vs. trans isomers) arise from solvent polarity and ion-pairing effects. To resolve discrepancies:

- NMR spectroscopy : Analyze A₂B₂ splitting patterns (δ 1.5–2.5 ppm for tetrahydro protons) to distinguish between symmetrical (e.g., 5,6,11,12-THC) and asymmetrical isomers .

- X-ray crystallography : Use ORTEP diagrams (e.g., for brominated analogs like 5,6,11,12-tetrabromo-THC) to confirm boat-boat or chair-chair conformations .

- Computational modeling : Apply DFT calculations to compare thermodynamic stability of folded vs. twisted cis-3 conformers .

Basic: What methodological considerations are critical for designing fluorescent THC derivatives as estrogen receptor (ER) probes?

Answer:

Fluorescent THC derivatives require optimization of:

- Donor-acceptor groups : Replace one phenolic hydroxyl with electron-withdrawing moieties (e.g., CN, COMe) to shift emission wavelengths (475–688 nm) and enhance solvatochromic sensitivity .

- Binding affinity : Incorporate trans-5,11-diethyl substituents to achieve relative binding affinity (RBA) ≥85% of estradiol .

- Cellular imaging : Use epifluorescence microscopy to validate ER localization (nuclear/nucleolar) in transfected COS-7 cells, with competitive inhibition by estradiol .

Advanced: How can fluorescence quenching in donor-acceptor THC probes be mitigated during receptor binding assays?

Answer:

Quenching in polar solvents (e.g., aqueous buffers) is addressed by:

- Equilibrium fluorescence : Measure ER-bound probes (500–570 nm) separately from free/unbound fluorophores (425–460 nm) using spectral deconvolution .

- Charcoal-dextran treatment : Remove non-receptor-bound probes post-incubation to isolate ER-specific signals .

- Quantum yield optimization : Select fluorophores with high φₖ (0.43–0.69) in ethanol, avoiding nitro groups (φₖ ≈0 in protic solvents) .

Basic: What physicochemical parameters should guide solubility and purification of THC derivatives?

Answer:

Key parameters include:

- LogP (3.877) : Predicts moderate hydrophobicity; use DMSO or THF for dissolution .

- PSA (57.15 Ų) : Indicates hydrogen-bonding capacity; employ silica gel chromatography (EtOAc/hexane gradients) for polar derivatives .

- Sublimation : Purify high-purity (>99%) THC analogs (e.g., 5,6,11,12-Tetraphenylnaphthacene) at reduced pressure and >315°C .

Advanced: What strategies reconcile discrepancies in regioselectivity during THC synthesis via alternative routes (e.g., Diels-Alder vs. metal-ammonia)?

Answer:

Route-dependent regioselectivity (e.g., dibenzo[fl,e] vs. [a,e] cyclooctene products) is addressed by:

- Retrosynthetic analysis : Compare intermediates (e.g., tetrabromo-THC vs. tetradehydro analogs) to validate regiochemical fidelity .

- Kinetic vs. thermodynamic control : Adjust reaction temperatures (e.g., low temp for Diels-Alder; ambient for Na/NH₃) to favor desired pathways .

- Cross-validation : Use GC-MS to quantify byproducts (e.g., decamethylpentacyclo derivatives) in multi-step syntheses .

Basic: How can researchers validate ER-specific binding of THC probes in the presence of non-receptor proteins?

Answer:

- Competitive inhibition : Co-incubate with 100-fold excess estradiol; ≥90% fluorescence reduction confirms ER specificity .

- Immunofluorescence co-localization : Compare THC-stained cells with ER-specific monoclonal antibody labeling (e.g., H222) .

- Mutant ER analysis : Use deletion mutants (e.g., ΔN-terminal ER) to confirm nucleolar vs. nuclear localization patterns .

Advanced: What computational tools are recommended for predicting the fluorescence properties of novel THC derivatives?

Answer:

- TD-DFT : Calculate excited-state transitions to predict emission wavelengths and solvatochromic shifts .

- Molecular docking : Simulate ER-ligand interactions (e.g., with AutoDock Vina) to optimize substituent placement for RBA .

- QSAR models : Correlate Hammett σ values of electron-withdrawing groups with quantum yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。